2,2-Dimethyl-5-(pyrrolidin-1-yl)pentanoic acid
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Overview
Description
2,2-Dimethyl-5-(pyrrolidin-1-yl)pentanoic acid is an organic compound characterized by a pyrrolidine ring attached to a pentanoic acid backbone with two methyl groups at the second carbon position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-5-(pyrrolidin-1-yl)pentanoic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,4-diaminobutane, under acidic conditions.
Attachment to the Pentanoic Acid Backbone: The pyrrolidine ring is then attached to the pentanoic acid backbone through a series of reactions, including alkylation and esterification.
Introduction of Methyl Groups:
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The compound can participate in substitution reactions, where the hydrogen atoms on the pyrrolidine ring or the methyl groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: N-oxides of the pyrrolidine ring.
Reduction: Alcohols or aldehydes derived from the carboxylic acid group.
Substitution: Halogenated derivatives or other substituted products.
Scientific Research Applications
2,2-Dimethyl-5-(pyrrolidin-1-yl)pentanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-5-(pyrrolidin-1-yl)pentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can mimic natural substrates or inhibitors, leading to modulation of biological pathways. The compound’s effects are mediated through binding to active sites or altering the conformation of target proteins.
Comparison with Similar Compounds
Pyrrolidine-2-carboxylic acid: Shares the pyrrolidine ring but lacks the dimethyl and pentanoic acid moieties.
2,2-Dimethylpentanoic acid: Similar backbone but lacks the pyrrolidine ring.
N-Methylpyrrolidine: Contains the pyrrolidine ring with a different substitution pattern.
Uniqueness: 2,2-Dimethyl-5-(pyrrolidin-1-yl)pentanoic acid is unique due to the combination of the pyrrolidine ring and the dimethyl-substituted pentanoic acid backbone. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
2,2-Dimethyl-5-(pyrrolidin-1-yl)pentanoic acid, also known as a derivative of pyrrolidine, has garnered attention for its potential biological activities. This compound is primarily studied for its applications in medicinal chemistry and its interactions with biological systems. This article provides a comprehensive overview of its biological activity, including case studies and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C11H21N1O2
- Molecular Weight : Approximately 199.29 g/mol
This compound features a branched alkyl chain that is characteristic of many bioactive compounds, contributing to its interaction with various biological targets.
1. Enzyme Interactions
Research indicates that this compound is involved in enzyme interactions and metabolic pathways. It has been utilized in studies to understand the mechanisms of enzyme inhibition and activation, which are crucial for drug development.
2. Cytotoxicity and Antioxidant Activity
A study evaluating related compounds demonstrated that derivatives of pyrrolidine exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound were tested for their cytotoxicity on HepG2 liver cancer cells, showing notable activity with IC50 values in the low micromolar range .
Table 1: Cytotoxicity of Pyrrolidine Derivatives
Compound Name | Cell Line | IC50 (µg/ml) |
---|---|---|
5-(2,4-dimethylbenzyl)pyrrolidin-2-one | HepG2 | 8.3 |
5-(2,4-dimethylbenzyl)pyrrolidin-2-one | HEP 2 | 2.8 |
3. Antioxidant Properties
Antioxidant activity is another area where this compound shows promise. Research on similar pyrrolidine derivatives has indicated their potential to scavenge free radicals effectively, which could be beneficial in preventing oxidative stress-related diseases .
Table 2: Antioxidant Activity of Pyrrolidine Derivatives
Compound Name | DPPH Scavenging Activity (%) at 5 µg/ml |
---|---|
5-(2,4-dimethylbenzyl)pyrrolidin-2-one | 44.13 |
Case Study: Targeting Inflammation
A study focused on the development of prodrugs linked to anti-inflammatory agents utilized a similar class of compounds to enhance drug delivery specifically to inflamed tissues characterized by low oxygen levels. The results indicated that these compounds could selectively target areas of inflammation, minimizing side effects while maximizing therapeutic efficacy .
Case Study: Drug Development Applications
In another research effort, scientists synthesized new pyrrolidine derivatives to evaluate their potential as inhibitors for specific enzymes involved in metabolic pathways related to drug metabolism. The findings revealed that certain modifications to the pyrrolidine structure significantly enhanced inhibitory potency against target enzymes .
Properties
Molecular Formula |
C11H21NO2 |
---|---|
Molecular Weight |
199.29 g/mol |
IUPAC Name |
2,2-dimethyl-5-pyrrolidin-1-ylpentanoic acid |
InChI |
InChI=1S/C11H21NO2/c1-11(2,10(13)14)6-5-9-12-7-3-4-8-12/h3-9H2,1-2H3,(H,13,14) |
InChI Key |
SIKRPJXMGSBBIM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCCN1CCCC1)C(=O)O |
Origin of Product |
United States |
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